{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(methyl)amine dihydrochloride
Overview
Description
The compound appears to contain a benzodioxol group, an imidazole group, and an amine group. Benzodioxol is a type of aromatic ether that is often found in pharmaceuticals and natural products . Imidazole is a heterocyclic aromatic organic compound that is widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxol and imidazole groups are both aromatic, which could contribute to the compound’s stability .Scientific Research Applications
Synthesis of Novel Derivatives
Microwave Assisted Synthesis : The study by Kamila, Ankati, and Biehl (2011) explores the microwave-assisted synthesis of novel functionalized hydantoin derivatives converted to 5-(Z) arylidene-4H-imidazoles. This synthesis method highlights the role of microwave irradiation in facilitating chemical reactions, offering a faster and more efficient route for producing complex molecules with potential pharmacological activities Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives and Their Conversion to 5-(Z) Arylidene-4H-imidazoles.
Anticancer Agents : Nofal et al. (2014) synthesized new benzimidazole–thiazole derivatives, evaluating their anticancer activity against HepG2 and PC12 cell lines. This research underscores the significance of structural modification in developing compounds with enhanced anticancer efficacy Synthesis of Some New Benzimidazole–Thiazole Derivatives as Anticancer Agents.
ADMET Prediction : Rashid (2020) designed and synthesized bis-benzimidazole derivatives, investigating their anticancer activities and predicting ADMET properties to identify potential lead compounds for further development. This study illustrates the integration of synthetic chemistry and computational predictions to streamline the drug development process Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent.
Antimicrobial Activity
Novel Antimicrobial Derivatives : Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines with significant antibacterial and antifungal activities. The exploration of these compounds for antimicrobial applications highlights the continuous search for new agents to combat resistant microbial strains Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-N-methylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.2ClH/c1-13-6-12-14-5-9(15-12)8-2-3-10-11(4-8)17-7-16-10;;/h2-5,13H,6-7H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQADYMDEVMRFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC3=C(C=C2)OCO3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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